molecular formula C7H6BrN3 B049877 6-bromo-1H-indazol-4-amine CAS No. 885518-50-3

6-bromo-1H-indazol-4-amine

Cat. No. B049877
M. Wt: 212.05 g/mol
InChI Key: JORDVWJEXMDSBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including 6-bromo-1H-indazol-4-amine, often involves multi-step reactions that can include nucleophilic substitution, palladium-catalyzed coupling, and condensation reactions. For example, Kumar et al. (2011) described a copper-catalyzed method for synthesizing 2H-indazoles, showcasing the importance of catalysis in forming the C-N and N-N bonds essential for indazole synthesis (Kumar et al., 2011). Additionally, Slade et al. (2009) discussed the regioselective protection and subsequent amine coupling reactions of indazoles, highlighting the strategies for selectively functionalizing these compounds (Slade et al., 2009).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by their bicyclic system, consisting of a pyrazole ring fused to a benzene ring. The presence of bromine at the 6-position of the indazole ring can influence the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules. Hwang et al. (2006) detailed the synthesis and molecular structure of a related compound, emphasizing the role of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure (Hwang et al., 2006).

Chemical Reactions and Properties

6-Bromo-1H-indazol-4-amine participates in various chemical reactions, such as nucleophilic substitution and coupling reactions, due to the presence of the bromine atom, which is a good leaving group. These reactions are essential for the synthesis of a wide range of indazole derivatives with potential biological activities. The work by Yar et al. (2009) on bromoethylsulfonium salt as an annulation agent demonstrates the utility of bromine-containing compounds in synthesizing heterocyclic structures (Yar et al., 2009).

Scientific Research Applications

Anticancer Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been evaluated for anti-proliferative activity in various human cancer cell lines . For example, A549, K562, PC3, and Hep-G2 cells were treated with indazole derivatives for 48 hours in a range of concentrations (from 0.625 to 10 μM) and subjected to a proliferation assay using the MTT assay .
  • Methods : The compounds were synthesized through simple and well-known chemical reactions . The cells were treated with these compounds and their proliferation was measured using the MTT assay .

Anti-inflammatory Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been investigated for their anti-inflammatory potential . For example, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
  • Methods : The compounds were synthesized and then tested for their ability to inhibit the production of certain mediators in OA cartilage .
  • Results : ITB inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner, whereas nitrite was partially reduced .

Antihypertensive Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole-containing heterocyclic compounds have been used in the development of antihypertensive drugs . These compounds can help control high blood pressure, reducing the risk of heart disease and stroke .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antidepressant Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been explored for their potential antidepressant effects . These compounds could potentially help to alleviate symptoms of depression .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antibacterial Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been investigated for their antibacterial properties . These compounds could potentially be used to treat bacterial infections .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Inhibitors of Phosphoinositide 3-Kinase δ

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antifungal Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been explored for their potential antifungal effects . These compounds could potentially help to treat fungal infections .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Anti-HIV Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been investigated for their anti-HIV properties . These compounds could potentially be used to treat HIV infections .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antiarrhythmic Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been explored for their potential antiarrhythmic effects . These compounds could potentially help to control irregular heartbeats .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antidiabetic Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been investigated for their antidiabetic properties . These compounds could potentially be used to treat diabetes .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Anti-allergic Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been explored for their potential anti-allergic effects . These compounds could potentially help to treat allergic reactions .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Antipyretic Agents

  • Field : Medicinal Chemistry .
  • Application : Indazole derivatives have been investigated for their antipyretic properties . These compounds could potentially be used to reduce fever .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

The safety data sheet for 6-bromo-1H-indazol-4-amine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORDVWJEXMDSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646138
Record name 6-Bromo-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indazol-4-amine

CAS RN

885518-50-3
Record name 6-Bromo-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Huo, Z Luo, X Ning, X Kang, Q Yan, Y Guo… - European Journal of …, 2022 - Elsevier
… a yellow solid from 6-bromo-1H-indazol-4-amine and B-35 in … as a yellow solid from 6-bromo-1H-indazol-4-amine and B-36 … a yellow solid from 6-bromo-1H-indazol-4-amine and B-37 in …
Number of citations: 1 www.sciencedirect.com
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… 6-bromo-1H-indazol-4-amine 10b was reacted with ethyl bromoacetate in the presence of potassium iodide and potassium carbonate to produce ethyl 2-((6-bromo-1H-indazol-4-yl)…
Number of citations: 49 www.sciencedirect.com
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are constitutively overexpressed in many types of cancer cells and exert important immunosuppressive …
Number of citations: 40 www.sciencedirect.com
XL Ning, YZ Li, C Huo, J Deng, C Gao… - Journal of Medicinal …, 2021 - ACS Publications
… We previously identified 6-bromo-1H-indazol-4-amine derivatives as hIDO1 inhibitors through structure-based rational design. (42,43) We herein report biochemical, biophysical, and …
Number of citations: 11 pubs.acs.org
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
… Indole- and pyrazole-bearing indazoles (369 a–c) were synthesized by Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazol-4-amine (367) with indole-4-boronic acid pinacol ester …
J Ayre - 2022 - eprints.nottingham.ac.uk
In the time of a global respiratory pandemic, there has never been a more pertinent time to improve the current medications responsible for relieving the symptoms of respiratory …
Number of citations: 0 eprints.nottingham.ac.uk

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